![molecular formula C11H15NO B2490097 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol CAS No. 35613-12-8](/img/structure/B2490097.png)
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol
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Overview
Description
Benzazepines are biologically important heterocyclic systems. Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines, 2-benzazepines, and 3-benzazepines .
Synthesis Analysis
Methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
An X-ray structural analysis established the molecular structures of 2-cyano-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine .Chemical Reactions Analysis
A study was carried out on the direction of 1,2,3,4-tetrahydroisoquinolinium quaternary salt rearrangements by the action of base with or without dimethyl acetylenedicarboxylate .Scientific Research Applications
Cardiovascular Diseases
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol: derivatives have shown promise in treating cardiovascular conditions. Researchers have identified potential applications in managing hypertension, heart failure, and related disorders. These compounds may act as vasodilators, affecting blood vessel tone and blood pressure regulation .
Treatment of Hyponatremia
Tolvaptan, a benzazepine-based medication, has been used since 2009 to treat hyponatremia (low blood sodium levels). It acts as a selective, competitive arginine vasopressin V2 receptor antagonist and has proven effective in clinical practice .
Mechanism of Action
Target of Action
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol belongs to the class of benzazepines, which are biologically important heterocyclic systems . Benzazepines have been known to exhibit a wide range of pharmacological activities, including treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, making them effective in the treatment of hyperlipidemia .
Mode of Action
Benzazepines, in general, are known to interact with various targets depending on their structure . For instance, they can act as sodium channel blockers or inhibitors of squalene synthase . The specific interaction of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol with its targets would result in changes in cellular processes, leading to its therapeutic effects.
Biochemical Pathways
These could include pathways related to cardiovascular function, immune response, lipid metabolism, and sodium ion transport .
Result of Action
The result of the action of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol at the molecular and cellular level would depend on its specific targets and mode of action. Given the known activities of benzazepines, potential effects could include modulation of sodium channels, inhibition of squalene synthase, and antibacterial activity . These effects could lead to changes in cellular function and contribute to the compound’s therapeutic effects.
Future Directions
properties
IUPAC Name |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-7-6-9-4-2-3-5-10(9)11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOUUOPDBURLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol |
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